MGHPH
Overview
Description
The compound “MGHPH” is a complex organic molecule characterized by multiple hydroxyl groups and a polyhydroxy structure. This compound is likely a derivative of a carbohydrate, given its multiple hydroxyl groups and cyclic ether structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial fermentation processes to achieve high yields and purity. Chemical synthesis on an industrial scale would require optimization of reaction conditions and purification processes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
In biological research, such compounds can serve as substrates for enzymatic reactions or as standards for analytical techniques like mass spectrometry.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as an additive in various formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with a similar polyhydroxy structure.
Sucrose: A disaccharide composed of glucose and fructose.
Cellulose: A polysaccharide with a repeating glucose unit.
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional groups, which may confer unique properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O18/c1-21(34)18(38-20-13(32)10(29)11(30)15(36-20)5(25)2-22)17(14(33)16(39-21)6(26)3-23)37-19-12(31)9(28)8(27)7(4-24)35-19/h5-20,22-34H,2-4H2,1H3/t5-,6-,7-,8-,9+,10+,11+,12-,13+,14-,15-,16-,17+,18+,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEOCOYTQXUPSU-JARXOOGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(C(O1)C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@H]([C@@H]([C@H](O1)[C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927152 | |
Record name | Heptopyranosyl-(1->3)-[hexopyranosyl-(1->4)]-1-deoxyoct-2-ulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131289-51-5 | |
Record name | Methyl 3-O-glucopyranosyl-7-O-heptopyranosyl-heptopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131289515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptopyranosyl-(1->3)-[hexopyranosyl-(1->4)]-1-deoxyoct-2-ulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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